N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a 5-chloro-2-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 5-chloro-2-methoxyaniline with a suitable pyrido[2,3-d]pyrimidine derivative under acidic or basic conditions The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of dihydrofolate reductase, thereby affecting nucleotide synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a 5-chloro-2-methoxyphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20ClN5O4 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20ClN5O4/c1-30-14-6-5-11(21)9-13(14)22-18(28)12-10-15(27)23-17-16(12)19(29)25-20(24-17)26-7-3-2-4-8-26/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,28)(H,23,24,25,27,29) |
InChI Key |
CXUIHKXDDGREPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C(=O)NC(=NC3=NC(=O)C2)N4CCCCC4 |
Origin of Product |
United States |
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